molecular formula C7H11N3OS B3070251 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol CAS No. 1001648-75-4

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

Cat. No.: B3070251
CAS No.: 1001648-75-4
M. Wt: 185.25 g/mol
InChI Key: OXZALVQILJSBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core with amino and hydroxyl substituents at positions 2, 6, and 6. It serves as a critical intermediate in synthesizing pharmaceuticals, notably pramipexole, a dopamine agonist used for Parkinson’s disease and restless legs syndrome . The compound’s synthesis involves bromination of 4-acetamido-cyclohexanone followed by thiourea-mediated cyclization and hydrolysis, yielding the dihydrobromide salt intermediate . Its (S)-enantiomer is pharmacologically active, while the (R)-form is typically inert, highlighting the importance of stereochemical resolution using agents like L-tartaric acid .

Beyond its role in Parkinson’s therapeutics, derivatives of this compound exhibit potent antileukemic activity. Substitution at the 2-amino group with aryl carbonyl moieties enhances cytotoxicity against leukemia cell lines, as demonstrated in preclinical studies .

Properties

IUPAC Name

2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZALVQILJSBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C1N)O)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245226
Record name 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001648-75-4
Record name 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Pramipexole

One of the primary applications of 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is as an intermediate in the synthesis of pramipexole. Pramipexole is a dopamine D2 subfamily receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. The compound serves as a key building block in the synthetic pathway to produce pramipexole and its derivatives .

1.2 Antioxidant Properties

Research has indicated that derivatives of 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol exhibit antioxidant properties. These properties may be beneficial in developing treatments for conditions associated with oxidative stress .

1.3 Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Its application in this area could lead to advancements in materials protection and longevity .

Material Science Applications

2.1 Nonlinear Optical (NLO) Materials

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol can be converted into sulfate monohydrate salts that are utilized in nonlinear optical applications. These materials are essential for developing advanced optical devices such as lasers and modulators .

Case Studies and Research Findings

StudyApplicationFindings
Synthesis of PramipexolePharmaceuticalDemonstrated efficiency as an intermediate; improved yield in synthetic pathways .
Antioxidant ActivityHealth SciencesExhibited significant free radical scavenging activity; potential for therapeutic uses in oxidative stress-related diseases .
Corrosion InhibitionMaterials ScienceShowed effective inhibition rates under acidic conditions; promising for industrial applications .
NLO PropertiesMaterial ScienceCharacterization studies confirmed suitability for NLO applications; potential use in photonic devices .

Mechanism of Action

The mechanism of action of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a broader class of tetrahydrobenzothiazoles and related heterocycles. Key analogs include:

Compound Name CAS Number Molecular Formula Similarity Index* Key Differences Applications
2-Amino-4,5,6,7-tetrahydrobenzothiazole 2933-29-1 C₇H₁₀N₂S 0.84 Lacks hydroxyl group at position 7 Intermediate in organic synthesis
(R)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine 106092-11-9 C₇H₁₀N₂S 0.80 (R)-enantiomer; lower pharmacological activity Pramipexole synthesis byproduct
2,6-Diaminoanthraquinone 131-14-6 C₁₄H₈N₂O₂ N/A Anthraquinone backbone; no sulfur atom Dye manufacturing
2,4,5,6-Tetrahydrobenzo[b]thiophene derivatives N/A Variable N/A Thiophene instead of thiazole core Antitumor agents

*Similarity index calculated via Tanimoto coefficient based on structural fingerprints .

Antileukemic Derivatives

A 2010 study synthesized 2-N-(substituted phenyl) carbonyl derivatives, identifying compound 4d (4-chlorophenyl substitution) as the most potent, with 90% inhibition of HL-60 cell proliferation at 1 µM . Mechanistic studies suggest mitochondrial apoptosis induction via caspase-3 activation .

Role in Parkinson’s Disease Therapeutics

The compound is resolved into its (S)-enantiomer during pramipexole synthesis. Clinical batches achieve >99% enantiomeric purity, ensuring efficacy and minimizing off-target effects .

Antitumor Analog Development

Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 9 ) demonstrate 60–70% growth inhibition in MCF-7 breast cancer cells at 50 µM, though less potent than the target compound’s antileukemic derivatives .

Biological Activity

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

The molecular formula of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is C7H11N3SC_7H_{11}N_3S with a molecular weight of 171.25 g/mol. The compound features a thiazole ring fused to a tetrahydrobenzene structure, which contributes to its biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxicity of several derivatives of this compound against human leukemia cells (K562 and Reh). The results indicated that compounds with electron-withdrawing groups exhibited significant cytotoxic effects with IC50 values below 60 µM. The mechanism of action appears to involve cell cycle arrest and activation of apoptotic pathways through caspase activation and DNA interaction .

CompoundCell LineIC50 (µM)Mechanism of Action
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-olK562<60Cell cycle arrest
Other derivativesReh<60Caspase activation

Antibacterial Activity

In addition to its anticancer properties, 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has shown promising antibacterial activity. It has been compared favorably against standard antibiotics such as ampicillin and streptomycin.

Research Findings on Antibacterial Potency

A study highlighted the antibacterial potency of thiazole derivatives including 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol. The compound demonstrated effective inhibition against various bacterial strains due to its ability to interact with bacterial DNA gyrase .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µM
Staphylococcus aureus<10 µM

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit DNA gyrase in E. coli, which is crucial for bacterial DNA replication.

Molecular Docking Studies

Molecular docking studies revealed that the thiazole moiety is essential for binding to DNA gyrase. The presence of hydrogen bond acceptors significantly enhances the inhibitory activity .

Q & A

Q. What are the established synthetic routes for 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol, and what are the key challenges in its purification?

The compound is synthesized via nucleophilic addition of aromatic isocyanates to a diamino-tetrahydrobenzo[d]thiazole intermediate. Key steps include Boc-protection of the amine group, coupling with acid chlorides, and hydrolysis under LiOH/THF–H₂O conditions. Challenges include poor solubility of intermediates (e.g., in DMF at room temperature), requiring heating to 80°C for dissolution, and sluggish hydrolysis reactions needing prolonged heating (10–12 h). Purification often involves column chromatography and recrystallization from DMF–EtOH mixtures .

Q. Which in vitro assays are commonly used to evaluate the cytotoxicity of this compound in leukemia research?

Standard assays include:

  • MTT assay : Measures mitochondrial activity to assess cell viability.
  • LDH assay : Quantifies lactate dehydrogenase release to evaluate membrane integrity.
  • Trypan blue exclusion : Determines live/dead cell ratios. For example, IC₅₀ values of 11–20 µM were reported for K562 and Reh leukemia cell lines using these methods .

Q. How is the stereochemical purity of the compound verified, and why is it critical for biological activity?

Chiral purity (≥99%) is confirmed via polarimetry (e.g., [α]²⁰D = −101° in MeOH) and HPLC with chiral columns. Stereochemistry directly impacts binding to biological targets; the (S)-enantiomer shows higher antileukemic activity than the (R)-form due to optimized interactions with kinase domains .

Q. What analytical techniques are employed to characterize this compound and its derivatives?

  • NMR (¹H/¹³C) : Confirms structural integrity and substituent positions.
  • HPLC-MS : Assesses purity and molecular weight.
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives.
  • IR spectroscopy : Identifies functional groups like amines and thiazole rings .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests in PBS (pH 7.4) show <5% degradation over 24 h at 37°C. Storage recommendations include inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., halogens) on the arylthiourea moiety influence cytotoxicity?

Electron-withdrawing groups (Cl, F) enhance cytotoxicity by increasing electrophilicity and improving target binding. For instance, 2,4-dichloro-substituted derivatives exhibit IC₅₀ values 2–3× lower than unsubstituted analogs due to stronger hydrogen bonding with kinase active sites .

Q. What mechanistic insights explain the apoptosis-inducing effects of this compound in leukemia cells?

Flow cytometry with annexin V-FITC/PI staining reveals early/late apoptosis induction. DNA fragmentation assays confirm caspase-3 activation, while mitochondrial depolarization (JC-1 staining) links to intrinsic apoptotic pathways. Compound 58 (2,4-dichloro derivative) showed 60% apoptosis in K562 cells at 20 µM .

Q. How can conflicting cytotoxicity data between studies be resolved?

Discrepancies may arise from variations in cell line genetic backgrounds, assay protocols (e.g., incubation time, serum concentration), or impurity profiles. Standardized testing using isogenic cell lines, orthogonal assays (e.g., ATP-based viability), and rigorous QC of compound batches (e.g., ≥95% HPLC purity) are recommended .

Q. What computational strategies are used to model the compound’s interaction with kinase targets?

Molecular dynamics simulations and docking studies (e.g., using AutoDock Vina) predict binding modes to kinases like JAK2 or ABL1. Key interactions include hydrogen bonds between the thiazole NH and kinase hinge regions, and hydrophobic contacts with halogen-substituted aryl groups .

Q. What are the metabolic stability challenges of this compound, and how can they be addressed?

Phase I metabolism (e.g., CYP450-mediated oxidation of the tetrahydrobenzothiazole ring) reduces bioavailability. Strategies include deuteration at labile positions or prodrug approaches (e.g., phosphate esters). In vitro microsomal assays (human/rat liver) are used to identify metabolic hotspots .

Methodological Tables

Table 1: Cytotoxicity of Selected Derivatives in Leukemia Cell Lines

DerivativeSubstituentsK562 IC₅₀ (µM)Reh IC₅₀ (µM)Apoptosis (%)
582,4-dichloro112060
3aUnsubstituted456520
3d4-fluoro253840
Data sourced from .

Table 2: Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point228–230°CDSC
LogP−0.2 (pH 9.24)Shake-flask
Aqueous Solubility0.1 mg/mL (25°C, PBS)HPLC-UV
Plasma Protein Binding85% (human)Equilibrium dialysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Reactant of Route 2
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.